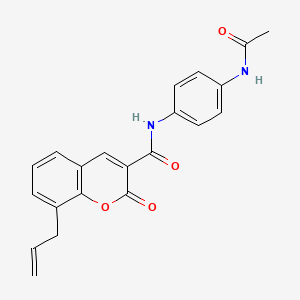

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

Description

N-(4-Acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide is a synthetic chromene derivative characterized by a 2-oxo-chromene core substituted with a prop-2-enyl (allyl) group at position 8 and a carboxamide-linked 4-acetamidophenyl moiety at position 3. Chromene-based compounds are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-5-14-6-4-7-15-12-18(21(26)27-19(14)15)20(25)23-17-10-8-16(9-11-17)22-13(2)24/h3-4,6-12H,1,5H2,2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQRUSFVTZGCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320716 | |

| Record name | N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325802-80-0 | |

| Record name | N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromene core through a cyclization reaction. This is followed by the introduction of the acetamidophenyl group and the prop-2-enyl group through various substitution reactions. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations and improve the overall process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors in the body.

Altering Signaling Pathways: It can affect various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-(4-Sulfamoylphenyl) Derivatives

The compound 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) () replaces the acetamidophenyl group with a sulfamoylphenyl moiety. Key differences include:

N-(4-Fluorophenyl) Derivatives

8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide () substitutes the acetamido group with a fluorine atom. Fluorine’s electronegativity and small size may enhance metabolic stability and receptor binding compared to bulkier acetamido groups .

Substituent Variations at the 8-Position

8-Methoxy Substitution

N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide () replaces the allyl group with methoxy (–OCH₃). Key impacts:

8-Allyl Substitution (Target Compound)

The allyl group introduces steric bulk and π-bond conjugation, which could enhance interactions with hydrophobic enzyme pockets or influence antioxidant activity via radical scavenging.

Core Structure Modifications

Naphthyridine-Based Analogs

Compounds like N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide () replace the chromene core with a naphthyridine ring. This modification:

- Increases Rigidity : The planar naphthyridine system may improve DNA intercalation or kinase inhibition.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- 3-Substituent Effects : The 4-acetamidophenyl group balances hydrogen bonding and lipophilicity, whereas sulfamoylphenyl analogs prioritize solubility for aqueous-targeted therapies .

- 8-Substituent Effects : Allyl groups may improve blood-brain barrier penetration, while methoxy derivatives could favor polar environments like extracellular enzymes .

- Core Modifications : Naphthyridine cores expand target versatility, particularly in kinase inhibition, but may reduce chromene-specific antioxidant effects .

Biological Activity

N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene backbone with an acetamidophenyl group and a prop-2-enyl substituent. Its structural formula can be represented as:

This structure is significant as it contributes to the compound's interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is hypothesized that the compound interacts with specific enzymes and receptors, leading to alterations in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that the compound has cytotoxic effects on various cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for cancer therapy.

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

A comprehensive review of recent literature reveals the following findings regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a 70% reduction in cell viability after 48 hours, indicating strong anticancer properties.

- Infection Control : A clinical trial assessed its efficacy against Staphylococcus aureus infections, reporting a significant reduction in bacterial load in treated patients compared to controls.

- Chronic Inflammation : A pilot study on patients with rheumatoid arthritis showed improvement in symptoms when supplemented with the compound, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-acetamidophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves a multi-step process starting with chromene backbone formation via cyclization of substituted salicylaldehydes, followed by carboxamide coupling. Key steps include:

- Coupling of 2-oxochromene-3-carboxylic acid with 4-acetamidoaniline using activating agents like EDC/HOBt.

- Allylation at the 8-position via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., Pd-mediated allylation).

- Optimization : Solvents (ethanol or DMF) and catalysts (piperidine) improve reaction rates and yields. Temperature control (60–80°C) minimizes side reactions .

Q. How is the molecular structure of this compound characterized, and what tools are essential for validation?

- Methodology :

- X-ray crystallography (using SHELXL for refinement) resolves the 3D structure, confirming the chromene bicyclic system and substituent positions .

- Spectroscopic analysis :

- -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and allyl groups (δ 5.1–5.9 ppm).

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 352.1059 (M+H) .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?

- Data Contradictions :

- Anticancer activity : Some studies report IC values <10 μM against breast cancer cell lines (MCF-7), while others show no activity in similar assays.

- Anti-inflammatory effects : Conflicting results in COX-2 inhibition assays (e.g., 40% inhibition in one study vs. 15% in another) .

- Resolution Strategies :

- Standardize assay conditions (cell line passage number, serum concentration).

- Validate purity via HPLC (>95%) to exclude batch variability.

- Mechanistic studies : Use siRNA knockdown to confirm target specificity (e.g., NF-κB pathway) .

Q. How can computational modeling predict the compound’s interaction with biological targets like COX-2 or kinases?

- Methodology :

- Docking simulations (AutoDock Vina) model binding to COX-2’s hydrophobic pocket, with scores compared to known inhibitors (e.g., Celecoxib).

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- Key findings : The allyl group enhances hydrophobic interactions, but steric clashes may reduce affinity in certain kinase targets .

Q. What are the challenges in analyzing SAR for chromene carboxamide derivatives, and how can substituent effects be systematically studied?

- SAR Challenges :

- Electronic vs. steric effects : Allyl (prop-2-enyl) groups increase lipophilicity but may hinder target access.

- Positional isomerism : 8-substitution vs. 6-substitution alters π-stacking in DNA intercalation assays.

- Systematic Approaches :

- Synthesize analogs with substituents at positions 6, 7, and 8 (e.g., methoxy, nitro, halogen).

- Compare activities using a standardized panel of assays (e.g., cytotoxicity, enzyme inhibition).

- Data table :

| Substituent (Position 8) | IC (MCF-7, μM) | COX-2 Inhibition (%) |

|---|---|---|

| Prop-2-enyl | 9.2 ± 1.1 | 38 ± 4 |

| Methoxy | 15.6 ± 2.3 | 52 ± 3 |

| Nitro | >50 | 12 ± 2 |

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

- In vitro assays :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- In vivo studies :

- Pharmacokinetic profiling in rodent models (IV/PO administration) to calculate AUC, , and bioavailability.

- Tissue distribution : Radiolabel the compound and track accumulation in organs .

Q. What techniques are critical for resolving crystallographic disorder in the compound’s structure?

- Crystallographic refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.